molecular formula C41H58O2 B1262160 Thiothece-474

Thiothece-474

Cat. No.: B1262160
M. Wt: 582.9 g/mol
InChI Key: VOXGPKABGLVWPB-XBIRMVLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiothece-474 is a carotenoid compound identified in certain photosynthetic bacteria, particularly those within the Chromatiales order, such as okenone-producing species. It is synthesized via a specialized branch of the bacterial carotenoid biosynthesis pathway, where lycopene serves as a precursor. Key enzymes like CrtU (a β-carotene ketolase) are implicated in its formation, acting on β-carotene to introduce functional groups such as ketones or methoxy modifications . This compound is detected in trace amounts in wild-type bacterial strains and heterologous expression systems (e.g., E. coli), suggesting its biosynthesis requires specific genetic components, including cruO and crtD1 . Its role is hypothesized to involve photoprotection or light-harvesting optimization in anaerobic environments, though its exact biological function remains understudied.

Properties

Molecular Formula

C41H58O2

Molecular Weight

582.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one

InChI

InChI=1S/C41H58O2/c1-32(20-14-22-34(3)24-16-25-37(6)39(42)29-31-41(9,10)43-11)18-12-13-19-33(2)21-15-23-35(4)27-28-38-36(5)26-17-30-40(38,7)8/h12-16,18-25,27-28H,17,26,29-31H2,1-11H3/b13-12+,20-14+,21-15+,24-16+,28-27+,32-18+,33-19+,34-22+,35-23+,37-25+

InChI Key

VOXGPKABGLVWPB-XBIRMVLJSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thiothece-474 belongs to the carotenoid family, which includes compounds with conjugated double-bond systems critical for light absorption and antioxidant activity. Below is a comparative analysis with key analogs:

β-Carotene

  • Structure: A non-oxygenated carotenoid with two β-ionone rings.
  • Biosynthesis : Synthesized via cyclization of lycopene by CrtL (lycopene cyclase). Unlike this compound, β-carotene lacks ketolation or methoxy modifications.
  • Role: A universal precursor for oxygenated carotenoids (e.g., echinenone, canthaxanthin) and a primary component of photosynthetic membranes.
  • Key Difference : this compound is derived from β-carotene through ketolation by CrtU, a step absent in β-carotene’s direct pathway .

Okenone

  • Structure: A methoxy-ketocarotenoid with a conjugated keto group and methoxy side chain.
  • Biosynthesis: Shares precursors (lycopene, β-carotene) with Thiothece-473. CrtU catalyzes ketolation in both pathways, but okenone requires additional methylation steps.
  • Role : Dominant light-harvesting pigment in purple sulfur bacteria.
  • Key Difference: Okenone is abundant in mature cells, whereas this compound is detected only in trace amounts, suggesting divergent regulatory mechanisms or pathway bottlenecks .

Methoxyspheroidenone

  • Structure: A monocyclic carotenoid with a methoxy group.
  • Biosynthesis: Proposed to branch from the spheroidenone pathway via methoxylation.
  • Role : Photoprotective agent in aerobic photosynthetic bacteria.
  • Key Difference: Methoxyspheroidenone’s biosynthesis involves distinct enzymes (e.g., CrtF/CrtA), whereas this compound relies on CrtU and cruO .

Research Findings and Mechanistic Insights

  • Enzyme Specificity: CrtU exhibits substrate flexibility, catalyzing ketolation in both this compound and okenone pathways. However, its activity in this compound biosynthesis is less efficient, explaining the compound’s low yield .
  • Genetic Requirements : Heterologous expression in E. coli confirmed that cruO (a putative oxidoreductase) and crtD1 are essential for this compound production, unlike for β-carotene .
  • Ecological Niche: this compound’s scarcity in natural isolates suggests it may be a metabolic byproduct or a transient intermediate in okenone-producing bacteria under specific redox conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiothece-474

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